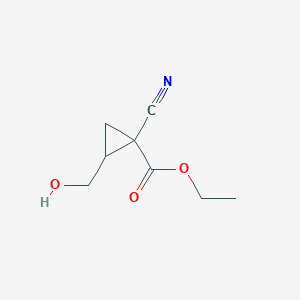
2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid” is a compound that has gained significant attention in scientific research. It is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8ClNO3. Its molecular weight is 237.64 g/mol.
Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Aplicaciones Científicas De Investigación
2CFA has been studied for its potential applications in biochemistry and physiology. In particular, it has been studied for its ability to mimic the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in vitro. 2CFA has been used to study the effects of this compound on plant growth and development, as well as its effects on cell signaling pathways. Additionally, 2CFA has been studied for its potential applications in drug discovery and development.
Mecanismo De Acción
2CFA has been studied for its ability to mimic the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in vitro. This compound is a plant hormone that plays an important role in the regulation of plant growth and development. This compound binds to a specific receptor, the indole-3-acetic acid receptor, and activates a signaling cascade that results in the regulation of various cellular processes. Similarly, 2CFA is believed to bind to the same receptor and activate the same signaling cascade, resulting in the same effects as this compound.
Biochemical and Physiological Effects
2CFA has been studied for its ability to mimic the effects of this compound in vitro. This compound is a plant hormone that plays an important role in the regulation of plant growth and development. This compound has been shown to promote cell elongation, regulate root and shoot growth, and mediate the responses of plants to environmental stimuli, such as light and temperature. Similarly, 2CFA has been shown to promote cell elongation, regulate root and shoot growth, and mediate the responses of plants to environmental stimuli. Additionally, 2CFA has been studied for its potential applications in drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2CFA has several advantages for laboratory experiments. It is a synthetic compound that can be synthesized in a relatively simple and cost-effective manner. Additionally, it is a structural analog of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid and has been shown to mimic the effects of this compound in vitro. This makes it an ideal tool for studying the effects of this compound on plant growth and development, as well as its effects on cell signaling pathways. However, there are some limitations to using 2CFA in laboratory experiments. For example, it is not as stable as this compound and is more prone to degradation. Additionally, it is not as widely available as this compound, which can limit its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of 2CFA. First, it could be used to study the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid on plant growth and development in greater detail. Additionally, it could be used to study the effects of this compound on cell signaling pathways. Additionally, 2CFA could be used to develop new drugs and drug delivery systems. Finally, 2CFA could be used to study the effects of this compound on other organisms, such as animals and bacteria.
Métodos De Síntesis
2CFA can be synthesized by reacting 5-chloro-3-formyl-1H-indole with glacial acetic acid in the presence of a base. The reaction is typically conducted in aqueous solution at room temperature. The reaction can be monitored via the formation of a yellow precipitate, which is 2CFA.
Propiedades
IUPAC Name |
2-(5-chloro-3-formylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPFTDQVMMILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)












